molecular formula C12H23NO7 B1250550 methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside

methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside

Cat. No. B1250550
M. Wt: 293.31 g/mol
InChI Key: NGGZJRAGGXAXNO-RPBIHCLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,6-dideoxy-4-(3-deoxy-L-glycero-tetronamido)-2-O-methyl-alpha-D-mannopyranoside is an N-acyl-hexosamine that is the methyl alpha-glycoside of the terminal moiety, and presumed antigenic determinant, of the O-specific polysaccharide of Vibrio cholerae O:1, serotype Ogawa. It has a role as an epitope. It is a N-acyl-hexosamine and a methyl mannoside. It derives from an alpha-D-mannose.

Scientific Research Applications

  • Synthesis Methodologies and Applications :

    • A study detailed the diastereoselective addition of amines to vinyl sulfone-modified carbohydrates, presenting a novel method for synthesizing new classes of deoxyaminosugars (Ravindran et al., 2000).
    • Another research explored the synthesis and application of diaminohexopyranosides as ligands in various metal complexes, with potential implications in cancer treatment (Matthias Böge et al., 2015).
  • Structural Analysis and Characterization :

    • A study on the preparation and structure of sugar amino acids via corresponding hydantoin derivatives provided insights into the structural properties of these compounds (M. Koóš et al., 2000).
    • Research on the crystal structure of methyl 4-amino-4-cyano-4,6-dideoxy-2,3-O-isopropylidene-alpha-L-talopyranoside contributed to understanding the molecular configurations of similar compounds (M. Koóš et al., 2000).
  • Antimicrobial and Antiviral Studies :

    • A recent study synthesized new derivatives of methyl alpha-D-mannopyranoside and evaluated their antimicrobial potential, including molecular docking studies against SARS-CoV-2 MPRO inhibitors (F. Yasmin et al., 2021).
    • Another research focused on the regioselective synthesis of monosaccharide derivatives and their antimicrobial activities, contributing to the understanding of their potential medical applications (S. Kawsar et al., 2013).

properties

Product Name

methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside

Molecular Formula

C12H23NO7

Molecular Weight

293.31 g/mol

IUPAC Name

(2S)-2,4-dihydroxy-N-[(2R,3S,4S,5S,6S)-4-hydroxy-5,6-dimethoxy-2-methyloxan-3-yl]butanamide

InChI

InChI=1S/C12H23NO7/c1-6-8(13-11(17)7(15)4-5-14)9(16)10(18-2)12(19-3)20-6/h6-10,12,14-16H,4-5H2,1-3H3,(H,13,17)/t6-,7+,8-,9+,10+,12+/m1/s1

InChI Key

NGGZJRAGGXAXNO-RPBIHCLYSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)OC)O)NC(=O)[C@H](CCO)O

Canonical SMILES

CC1C(C(C(C(O1)OC)OC)O)NC(=O)C(CCO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside
Reactant of Route 2
Reactant of Route 2
methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside
Reactant of Route 3
methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside
Reactant of Route 4
methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside
Reactant of Route 5
methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside
Reactant of Route 6
Reactant of Route 6
methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside

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